![molecular formula C11H13NO2 B11903842 H-D-Tqa-OH](/img/structure/B11903842.png)
H-D-Tqa-OH
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Overview
Description
The compound H-D-Tqa-OH is a hydroxyethyl group-containing quaternary ammonium salt. Quaternary ammonium salts are widely used in various industries due to their surface-active properties and antimicrobial activities. The hydroxyethyl group enhances the hydrophilic properties of the compound, making it suitable for applications in detergents, fabric softeners, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tqa-OH involves a two-step process. Initially, mono-, di-, or tri-alkyl tertiary amines react with hydrochloric acid to form the corresponding ammonium salts. Subsequently, these salts undergo ethoxylation with ethylene oxide under mild reaction conditions. The reaction is facilitated by the presence of hydrochloric acid, which helps in opening the ethylene oxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction conditions. The final product is purified using techniques such as distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: H-D-Tqa-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: The hydroxyethyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
Scientific Research Applications
H-D-Tqa-OH has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to maintain cell membrane integrity.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
The mechanism of action of H-D-Tqa-OH involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The hydroxyethyl group enhances the compound’s solubility, allowing it to penetrate cell membranes more effectively. This dual action makes this compound an effective antimicrobial agent .
Comparison with Similar Compounds
- Monolauryl dimethyl hydroxyethyl ammonium chloride
- Didecyl methyl hydroxyethyl ammonium chloride
- Trioctyl hydroxyethyl ammonium chloride
Comparison: H-D-Tqa-OH is unique due to its specific hydroxyethyl group, which provides enhanced hydrophilicity compared to other quaternary ammonium salts. This property makes it more effective in applications requiring high solubility and surface activity. Additionally, its antimicrobial properties are superior due to the combined action of the quaternary ammonium and hydroxyethyl groups .
Biological Activity
H-D-Tqa-OH, or Hydroxy-2,3,7,8-tetrachloroquinone, is a chlorinated organic compound that has garnered attention for its notable biological activity and potential environmental impacts. This article delves into the biological properties of this compound, highlighting its toxicity, mutagenic potential, and interactions with biological systems.
Chemical Structure and Synthesis
This compound features a hydroxyl group (-OH) attached to a tetrachlorinated aromatic ring. The synthesis of this compound typically involves:
- Chlorination of Quinones : Chlorine gas or chlorinating agents are used under controlled conditions to introduce chlorine atoms onto a quinone structure.
- Hydroxylation : The hydroxyl group is added using electrophilic aromatic substitution or hydroxylating agents such as peracids.
These synthetic methods aim to selectively form this compound while minimizing unwanted side reactions.
Toxicity and Environmental Impact
Research indicates that this compound exhibits significant toxicity, primarily due to its chlorinated structure. It has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies have shown that compounds with similar structures can interfere with hormonal systems in both wildlife and humans, leading to developmental and reproductive issues. The compound's presence in ecosystems raises concerns about its long-term impacts on biodiversity and human health.
Mutagenicity
This compound has been investigated for its mutagenic properties. Mutagenicity refers to the ability of a substance to cause mutations in DNA, which can lead to cancer and other genetic disorders. Preliminary studies suggest that this compound may induce mutations in mammalian cells, necessitating further research to understand its mechanisms of action and potential health risks associated with exposure.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with various biological molecules. These interactions are crucial for elucidating the compound's ecological and health-related impacts. For instance:
- Protein Binding : Research indicates that this compound can bind to proteins in biological systems, potentially altering their function and leading to adverse health effects.
- Cellular Uptake : Studies have shown that this compound can be taken up by cells, where it may exert toxic effects.
Case Studies
Several case studies have highlighted the biological activity of this compound in different contexts:
- Environmental Monitoring : A study assessed the levels of this compound in aquatic environments and its correlation with reproductive issues in fish populations. The findings indicated a significant association between elevated levels of the compound and observed reproductive abnormalities.
- Human Health Risk Assessment : Another case study focused on occupational exposure to chlorinated compounds similar to this compound among workers in chemical manufacturing. The study found increased rates of respiratory issues and skin irritations linked to exposure levels.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Tetrachlorinated quinone | Endocrine disruptor; mutagenic potential |
2,3,5-Trichlorophenol | Chlorinated phenol | Toxicity; environmental pollutant |
2-Hydroxy-4-methoxyphenyl | Methoxy-substituted phenol | Lower mutagenic potential; less toxic |
This table illustrates how this compound stands out in terms of its significant biological activity compared to other related compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
QYYIBCOJRFOBDJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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